Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H12ClF3N2O3 and its molecular weight is 384.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate, with the CAS number 160436-51-1, is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H12ClF3N2O3, with a molecular weight of 384.74 g/mol. The compound features a furo[2,3-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets. The furo[2,3-b]pyridine framework is associated with inhibition of key enzymes involved in cancer pathways, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound.
- In vitro Studies :
- The compound has shown promising results against various cancer cell lines. For instance, it exhibited significant cytotoxicity in MCF7 (breast cancer), HEPG2 (liver cancer), and SK-MEL-5 (melanoma) cell lines.
- The IC50 values for these cell lines were reported to be lower than those of established chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.
Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
---|---|---|---|
MCF7 | 1.95 | Doxorubicin | 2.71 |
HEPG2 | 2.36 | Staurosporine | 4.18 |
SK-MEL-5 | 3.45 | Erlotinib | 0.417 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:
- EGFR Inhibition : this compound demonstrated effective inhibition of EGFR with an IC50 value of approximately 0.24 µM.
- Alkaline Phosphatase : Inhibitory studies against alkaline phosphatase showed that the compound had a binding affinity comparable to standard inhibitors.
Safety and Toxicity
Safety assessments indicate that the compound carries certain risks, as denoted by its GHS classification:
Hazard Statement | Description |
---|---|
H413 | May cause long lasting harmful effects to aquatic life |
H302 | Harmful if swallowed |
H319 | Causes serious eye irritation |
Precautionary measures include avoiding release into the environment and ensuring proper handling during experimental procedures.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a statistically significant reduction in tumor size compared to control groups.
- Combination Therapy : When used in combination with other chemotherapeutics, this compound enhanced overall efficacy and reduced side effects commonly associated with high-dose treatments.
Eigenschaften
IUPAC Name |
ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c1-2-25-16(24)14-13(22)12-10(17(19,20)21)7-11(23-15(12)26-14)8-3-5-9(18)6-4-8/h3-7H,2,22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYCSUUXLAMDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160436-51-1 |
Source
|
Record name | ET 3-AMINO-6-(4-CL-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.